Methylene Violet 3RAX
Overview
Description
Methylene Violet 3RAX is an organic cation that belongs to the phenothiazinium dye family. This compound is known for its vibrant color and is commonly used as a histological dye, particularly in biological and medical research .
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenothiazinium salts, are used as cytotoxicity markers in cell cultures . They are also used in the preparation of methylene violet derivatives as fluorescent probes for sulfide ion detection .
Mode of Action
Phenothiazinium salts, which are structurally related, are known to interact with cells and can be used as cytotoxicity indicators .
Biochemical Pathways
It is known that phenothiazinium salts can be used to assess cell toxicity, implying that they may interact with cellular metabolic pathways .
Result of Action
Similar compounds, such as phenothiazinium salts, are known to be used as cytotoxicity indicators, suggesting that they may have an effect on cell viability .
Action Environment
The action of similar compounds, such as phenothiazinium salts, may be influenced by factors such as the concentration of the compound, the type of cells it is interacting with, and the duration of exposure .
Biochemical Analysis
Biochemical Properties
3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a probe for investigating guest-host interactions in dendrimers, which may have relevance in drug-DNA interactions . The compound’s interaction with biomolecules is primarily based on its ability to bind to negatively charged sites on proteins and nucleic acids, facilitating various biochemical assays and staining procedures.
Cellular Effects
3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a cytotoxicity marker in live cells treated with compounds like cisplatin . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by accumulating in live cells and allowing the measurement of cell viability . Its ability to act as a viability indicator makes it a valuable tool in cytotoxicity assays and other cellular studies.
Molecular Mechanism
The molecular mechanism of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride involves its binding interactions with biomolecules. As a phenazinium dye, it can bind to negatively charged sites on proteins and nucleic acids, facilitating its role in staining and diagnostic assays . Additionally, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to influence gene expression and cellular metabolism is linked to its interactions with intracellular targets and its role as a redox indicator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound can maintain its staining properties over extended periods, making it suitable for long-term cytotoxicity assays and other in vitro studies . Its stability may vary depending on the specific experimental conditions and storage practices.
Dosage Effects in Animal Models
The effects of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride vary with different dosages in animal models. At lower doses, the compound can be used effectively as a diagnostic tool without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions and staining procedures . The compound’s effects on metabolic flux and metabolite levels are linked to its interactions with intracellular targets and its role as a redox indicator. Understanding these metabolic pathways is essential for optimizing its use in diagnostic assays and other applications.
Transport and Distribution
The transport and distribution of 3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride within cells and tissues are influenced by its cationic nature. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Its distribution within tissues is crucial for its effectiveness in staining and diagnostic assays, as well as its potential therapeutic applications.
Subcellular Localization
3-Amino-7-(diethylamino)-5-phenylphenazin-5-ium chloride exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is essential for its role in staining, diagnostic assays, and potential therapeutic applications. Understanding its subcellular localization can help optimize its use in various biochemical and cellular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylene Violet 3RAX typically involves the condensation of appropriate aromatic amines with phenothiazine derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the phenazin-5-ium core. The final product is usually obtained as a chloride salt to enhance its solubility in aqueous solutions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methylene Violet 3RAX undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazin-5-ium derivatives.
Reduction: Reduction reactions can convert it back to its corresponding phenothiazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenazin-5-ium derivatives, which can have different functional groups attached to the phenyl and amino moieties .
Scientific Research Applications
Methylene Violet 3RAX has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a histological dye for staining tissues and cells.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Azure A: Another phenothiazinium dye with similar staining properties.
Methylene Blue: A well-known dye used in various biological and medical applications.
Toluidine Blue: Commonly used for staining acidic tissue components.
Uniqueness
Methylene Violet 3RAX is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and diethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-N,2-N-diethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4.ClH/c1-3-25(4-2)18-11-13-20-22(15-18)26(17-8-6-5-7-9-17)21-14-16(23)10-12-19(21)24-20;/h5-15,23H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVNSGGBTSIUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N)N=C2C=C1)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-86-2 | |
Record name | Methylene Violet 3RAX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4569-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene Violet 3RAX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazinium, 3-amino-7-(diethylamino)-5-phenyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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